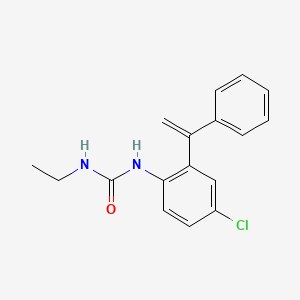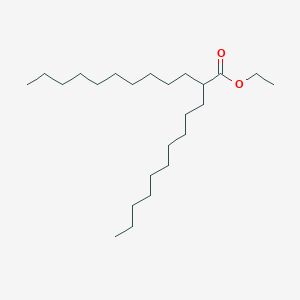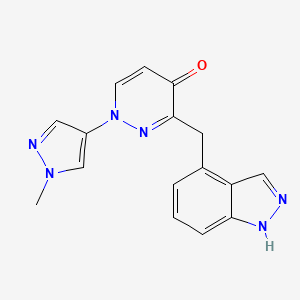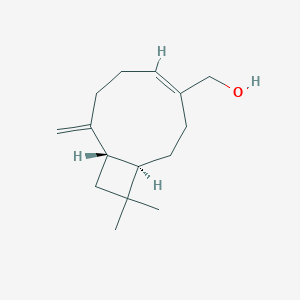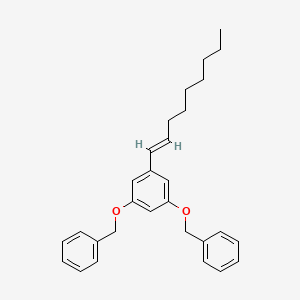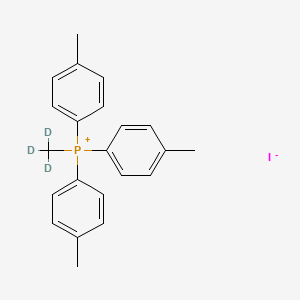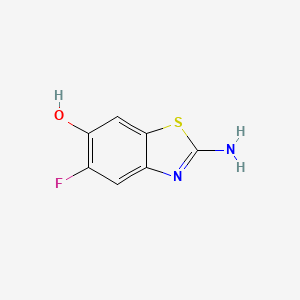![molecular formula C15H18N2O3S B13858227 N-[3-ethoxy-4-(4-methylpyridin-3-yl)phenyl]methanesulfonamide](/img/structure/B13858227.png)
N-[3-ethoxy-4-(4-methylpyridin-3-yl)phenyl]methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-ethoxy-4-(4-methylpyridin-3-yl)phenyl]methanesulfonamide is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an ethoxy group, a methylpyridinyl group, and a methanesulfonamide group attached to a phenyl ring. Its distinct chemical properties make it a valuable subject for study in chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-ethoxy-4-(4-methylpyridin-3-yl)phenyl]methanesulfonamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Ethoxy Group: The ethoxy group is introduced through an etherification reaction, where an alcohol reacts with an alkyl halide in the presence of a base.
Introduction of the Methylpyridinyl Group: This step involves the coupling of a pyridine derivative with a methyl group, often using a palladium-catalyzed cross-coupling reaction such as the Suzuki-Miyaura coupling.
Attachment of the Methanesulfonamide Group:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
N-[3-ethoxy-4-(4-methylpyridin-3-yl)phenyl]methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methanesulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alkoxides under mild to moderate temperatures.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted sulfonamide derivatives.
Wissenschaftliche Forschungsanwendungen
N-[3-ethoxy-4-(4-methylpyridin-3-yl)phenyl]methanesulfonamide has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of N-[3-ethoxy-4-(4-methylpyridin-3-yl)phenyl]methanesulfonamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in inflammatory and neurodegenerative pathways, such as NF-kB and ATF4 proteins.
Pathways Involved: It exerts its effects by inhibiting the NF-kB inflammatory pathway and reducing endoplasmic reticulum stress, leading to decreased apoptosis and inflammation.
Vergleich Mit ähnlichen Verbindungen
N-[3-ethoxy-4-(4-methylpyridin-3-yl)phenyl]methanesulfonamide can be compared with other similar compounds, such as:
N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide: This compound also targets similar pathways and has comparable biological activities.
Triazole-Pyrimidine Hybrids: These compounds share similar neuroprotective and anti-inflammatory properties.
The uniqueness of this compound lies in its specific structural features and the combination of functional groups that contribute to its distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C15H18N2O3S |
|---|---|
Molekulargewicht |
306.4 g/mol |
IUPAC-Name |
N-[3-ethoxy-4-(4-methylpyridin-3-yl)phenyl]methanesulfonamide |
InChI |
InChI=1S/C15H18N2O3S/c1-4-20-15-9-12(17-21(3,18)19)5-6-13(15)14-10-16-8-7-11(14)2/h5-10,17H,4H2,1-3H3 |
InChI-Schlüssel |
LINDUDCJSPJLBE-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=C(C=CC(=C1)NS(=O)(=O)C)C2=C(C=CN=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(4-Aminobutyl)amino]-4-[[3-(dimethylamino)propyl]amino]-9,10-anthracenedione-Hydrochloride salt](/img/structure/B13858151.png)
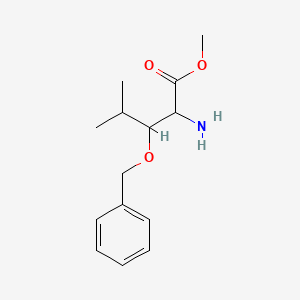
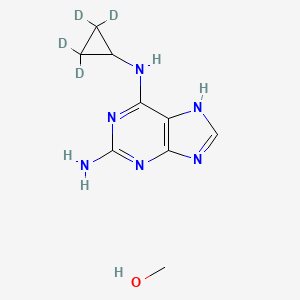

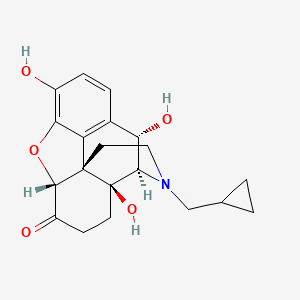
![4-[(Ethoxyflorophosphinyl)oxy]-2,2,6,6,-tetramethyl-1-piperidine-1-oxyl](/img/structure/B13858183.png)
